molecular formula C8H9BrS B13269153 (4-Bromo-3-methylphenyl)methanethiol

(4-Bromo-3-methylphenyl)methanethiol

Cat. No.: B13269153
M. Wt: 217.13 g/mol
InChI Key: UBAMFTQKJZJQDD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylphenyl)methanethiol can be achieved through the bromomethylation of thiols. A common method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method is advantageous as it minimizes the generation of highly toxic byproducts. The reaction typically proceeds under mild conditions, making it efficient and practical for laboratory-scale synthesis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of corresponding hydrocarbons.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methanethiol involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the thiol group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    (4-Bromo-3-methylphenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (4-Bromo-3-methylphenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

Uniqueness: (4-Bromo-3-methylphenyl)methanethiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and functional properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

(4-bromo-3-methylphenyl)methanethiol

InChI

InChI=1S/C8H9BrS/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3

InChI Key

UBAMFTQKJZJQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS)Br

Origin of Product

United States

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